N-(Piperidin-2-ylmethyl)cyclopropanamine
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Overview
Description
N-(Piperidin-2-ylmethyl)cyclopropanamine is a chemical compound with the molecular formula C9H18N2 It features a piperidine ring attached to a cyclopropane moiety via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-2-ylmethyl)cyclopropanamine typically involves the reaction of piperidine with cyclopropanecarboxaldehyde under reductive amination conditions. The process can be catalyzed by various reducing agents such as sodium triacetoxyborohydride or hydrogen in the presence of a palladium catalyst. The reaction is generally carried out in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction conditions and scalability. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-2-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles like alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Functionalized piperidine derivatives.
Scientific Research Applications
N-(Piperidin-2-ylmethyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(Piperidin-2-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(Piperidin-3-ylmethyl)cyclopropanamine
- N-(Piperidin-4-ylmethyl)cyclopropanamine
- N-(Piperidin-2-ylmethyl)cyclobutanamine
Uniqueness
N-(Piperidin-2-ylmethyl)cyclopropanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the cyclopropane ring provides rigidity and influences the compound’s reactivity and interaction with molecular targets .
Biological Activity
N-(Piperidin-2-ylmethyl)cyclopropanamine is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound integrates a cyclopropanamine core with a piperidine moiety, which contributes to its reactivity and interaction with various biological targets.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula: C10H16N2
- Molecular Weight: Approximately 166.25 g/mol
The structural characteristics of this compound allow it to participate in various chemical reactions, including nucleophilic substitutions and the formation of derivatives that may enhance its biological activity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:
1. Antidepressant Effects:
- Some derivatives of this compound have shown promise in modulating neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial for mood regulation. Studies suggest that compounds with similar structures can act as effective antidepressants by enhancing synaptic transmission in these pathways.
2. Anticancer Properties:
- Preliminary studies indicate potential anticancer effects, particularly through mechanisms involving apoptosis induction in cancer cells. For instance, certain analogs have demonstrated cytotoxicity against various cancer cell lines, suggesting that structural modifications can lead to enhanced efficacy against tumors .
3. Neuroprotective Effects:
- The compound's ability to interact with acetylcholine receptors positions it as a candidate for neuroprotective therapies. It may inhibit enzymes such as acetylcholinesterase (AChE), which is implicated in neurodegenerative diseases like Alzheimer's .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Receptor Binding: The compound shows affinity for neurotransmitter receptors, including those involved in cholinergic signaling.
- Enzyme Inhibition: It may inhibit enzymes that play critical roles in neurotransmitter metabolism, thereby enhancing neurotransmitter availability and activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Below is a comparative analysis highlighting how structural variations influence biological properties:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(Piperidin-3-ylmethyl)cyclopropanamine | Different piperidine position | Variation in activity profiles |
N-Methyl-N-(piperidin-2-ylmethyl)cyclopropanamine | Methyl substitution at nitrogen | Altered pharmacological properties |
N-(Cyclopropylmethyl)piperidine | Cyclopropane attached directly | Lacks amine functionality |
This table illustrates how modifications can lead to significant changes in pharmacological profiles, emphasizing the importance of SAR studies in drug development.
Case Studies
- Antidepressant Activity Study:
- Anticancer Efficacy Assessment:
Properties
IUPAC Name |
N-(piperidin-2-ylmethyl)cyclopropanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-6-10-9(3-1)7-11-8-4-5-8/h8-11H,1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZMLOJPELKMRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNC2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693572 |
Source
|
Record name | N-[(Piperidin-2-yl)methyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250526-55-6 |
Source
|
Record name | N-[(Piperidin-2-yl)methyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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